molecular formula C23H20N4O4S3 B1229155 N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-5-methyl-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-5-methyl-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B1229155
M. Wt: 512.6 g/mol
InChI Key: QJSLRPRLHYKHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-5-methyl-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a member of quinolines.

Scientific Research Applications

Anticancer Potential A study by Ghorab, Bashandy, and Alsaid (2014) explored thiophenes with sulfonamide, quinoline, and other moieties for their anticancer activity against human breast cancer cells. Compounds in this study, similar in structure to the specified compound, showed promising cytotoxic activities, suggesting potential use in cancer therapy (Ghorab, Bashandy, & Alsaid, 2014).

PI3K Inhibitors and Anticancer Agents Shao et al. (2014) synthesized compounds related to the specified compound, which demonstrated antiproliferative activities against various human cancer cell lines. These compounds, acting as PI3K inhibitors, have implications for cancer treatment (Shao et al., 2014).

Sulfonamide Synthesis Hayun, Hanafi, Yanuar, and Hudiyono (2012) reported on the synthesis of a compound structurally similar to the requested compound. This study's insights into synthetic methods could be relevant for the production of such sulfonamide-based compounds (Hayun et al., 2012).

Photodynamic Therapy Application Pişkin, Canpolat, and Öztürk (2020) synthesized zinc phthalocyanine derivatives with sulfonamide groups, indicating potential in photodynamic therapy for cancer treatment. Such derivatives share a thematic similarity with the requested compound, highlighting possible applications in oncology (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Agents Patel, Kumari, and Patel (2012) studied thiazolidinone derivatives with antimicrobial properties. The structural similarity to the requested compound suggests potential antimicrobial applications (Patel, Kumari, & Patel, 2012).

properties

Product Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-5-methyl-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

Molecular Formula

C23H20N4O4S3

Molecular Weight

512.6 g/mol

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-5-methyl-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C23H20N4O4S3/c1-14-5-7-20-21(26-33-25-20)22(14)34(29,30)27(13-18-4-3-9-32-18)12-16-10-15-11-17(31-2)6-8-19(15)24-23(16)28/h3-11H,12-13H2,1-2H3,(H,24,28)

InChI Key

QJSLRPRLHYKHKP-UHFFFAOYSA-N

SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N(CC3=CC=CS3)CC4=CC5=C(C=CC(=C5)OC)NC4=O

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N(CC3=CC=CS3)CC4=CC5=C(C=CC(=C5)OC)NC4=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-5-methyl-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-5-methyl-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-5-methyl-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-5-methyl-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 5
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-5-methyl-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-5-methyl-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

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